N-(2,4-difluorophenyl)-5-(4-nitrophenyl)furan-2-carboxamide
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Overview
Description
N-(2,4-difluorophenyl)-5-(4-nitrophenyl)furan-2-carboxamide is a synthetic organic compound that belongs to the class of furan carboxamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-difluorophenyl)-5-(4-nitrophenyl)furan-2-carboxamide typically involves the following steps:
Formation of the furan ring: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the nitrophenyl group: This step often involves a nitration reaction using nitric acid or a similar reagent.
Attachment of the difluorophenyl group: This can be done through a substitution reaction, where a difluorophenyl halide reacts with the furan ring.
Formation of the carboxamide group: This involves the reaction of the carboxylic acid derivative of the furan ring with an amine.
Industrial Production Methods
Industrial production methods for such compounds typically involve optimizing the reaction conditions to maximize yield and purity. This may include:
Use of catalysts: To speed up the reaction and increase yield.
Control of temperature and pressure: To ensure the reaction proceeds efficiently.
Purification steps: Such as recrystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-difluorophenyl)-5-(4-nitrophenyl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form different products.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The difluorophenyl group can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenated reagents or organometallic compounds.
Major Products
Oxidation: Products may include nitro derivatives or carboxylic acids.
Reduction: Products may include amines or hydroxylamines.
Substitution: Products may include various substituted furan derivatives.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: As a probe to study biological pathways.
Medicine: Potential use as a drug candidate for treating diseases.
Industry: Use in the synthesis of materials or as a catalyst.
Mechanism of Action
The mechanism of action of N-(2,4-difluorophenyl)-5-(4-nitrophenyl)furan-2-carboxamide would depend on its specific biological target. Generally, such compounds may:
Bind to enzymes: Inhibiting their activity.
Interact with receptors: Modulating their signaling pathways.
Affect cellular processes: Such as cell division or apoptosis.
Comparison with Similar Compounds
Similar Compounds
N-(2,4-difluorophenyl)-5-(4-aminophenyl)furan-2-carboxamide: Similar structure but with an amine group instead of a nitro group.
N-(2,4-difluorophenyl)-5-(4-methylphenyl)furan-2-carboxamide: Similar structure but with a methyl group instead of a nitro group.
Uniqueness
N-(2,4-difluorophenyl)-5-(4-nitrophenyl)furan-2-carboxamide is unique due to the presence of both difluorophenyl and nitrophenyl groups, which may confer specific chemical and biological properties not found in similar compounds.
Properties
IUPAC Name |
N-(2,4-difluorophenyl)-5-(4-nitrophenyl)furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10F2N2O4/c18-11-3-6-14(13(19)9-11)20-17(22)16-8-7-15(25-16)10-1-4-12(5-2-10)21(23)24/h1-9H,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSEQJQRYWGWSGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(O2)C(=O)NC3=C(C=C(C=C3)F)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10F2N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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